Home > Products > Screening Compounds P43916 > N-Nitrosodiclofenac
N-Nitrosodiclofenac - 66505-80-4

N-Nitrosodiclofenac

Catalog Number: EVT-3285710
CAS Number: 66505-80-4
Molecular Formula: C14H10Cl2N2O3
Molecular Weight: 325.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) [, ]. It belongs to the arylacetic acid derivative class of NSAIDs. Diclofenac is known for its therapeutic effects in treating various inflammatory conditions.

Future Directions

While the provided abstracts do not explicitly discuss future research directions for Diclofenac, understanding its interactions with drug-metabolizing enzymes like CYP2C5 could be crucial for optimizing its use and developing safer NSAID therapies [].

Diclofenac

    Compound Description: Diclofenac, systematically named as 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its therapeutic effects in treating various inflammatory conditions. It primarily exerts its action by inhibiting the COX enzyme system, which plays a crucial role in prostaglandin synthesis, a key mediator of inflammation.

Bufexamac

    Compound Description: Bufexamac, chemically known as 4-butoxy-N-hydroxy-benzeneacetamide, is a topical anti-inflammatory agent commonly used to treat inflammatory skin conditions like dermatitis.

Synthesis Analysis

The synthesis of N-Nitrosodiclofenac typically involves the nitrosation of diclofenac under controlled conditions. The most common method for this transformation includes:

  1. Nitrosation Reaction: This process often employs sodium nitrite in an acidic medium, where diclofenac is treated with sodium nitrite and an acid (such as hydrochloric acid). The reaction conditions must be carefully controlled to avoid excessive nitrosation or degradation of the diclofenac structure.
  2. Parameters:
    • Temperature: The reaction is usually conducted at low temperatures (0-5 °C) to minimize side reactions.
    • pH Control: Maintaining an acidic environment is crucial for effective nitrosation.
    • Reaction Time: Typically ranges from a few minutes to several hours, depending on the desired yield and purity of N-Nitrosodiclofenac.
  3. Purification: Post-reaction, the product may require purification techniques such as chromatography to isolate N-Nitrosodiclofenac from unreacted starting materials and by-products .
Molecular Structure Analysis

The molecular structure of N-Nitrosodiclofenac can be described as follows:

  • Molecular Formula: C14_{14}H10_{10}Cl2_2N2_2O3_3
  • Molecular Weight: Approximately 325.14 g/mol
  • Structural Features:
    • The compound retains the core structure of diclofenac, which includes a phenyl ring substituted with chlorine atoms and an amine group.
    • The nitroso group introduces significant reactivity due to its electrophilic nature, which can participate in various chemical reactions.

The presence of the nitroso group can alter the electronic properties of the molecule, making it more reactive than its parent compound, diclofenac .

Chemical Reactions Analysis

N-Nitrosodiclofenac is involved in several chemical reactions, primarily due to its nitroso functionality:

  1. Decomposition Reactions: Under thermal or acidic conditions, N-Nitrosodiclofenac can decompose, releasing nitrogen oxides and resulting in various degradation products.
  2. Transnitrosation Reactions: This compound can participate in transnitrosation reactions where it transfers its nitroso group to other nucleophiles, potentially forming new nitrosamines.
  3. Reactivity with Electrophiles: As a weak electrophile, N-Nitrosodiclofenac can undergo nucleophilic attack at the nitrogen atom, leading to further chemical transformations involving substitution or addition reactions .
Mechanism of Action

The mechanism of action for N-Nitrosodiclofenac primarily revolves around its potential toxicity and mutagenicity:

  • Formation of Reactive Species: Upon metabolic activation or under certain environmental conditions, N-Nitrosodiclofenac can generate reactive nitrogen species that may interact with cellular macromolecules such as DNA and proteins.
  • Mutagenic Potential: Studies have indicated that nitrosamines can form DNA adducts, leading to mutations and potentially contributing to carcinogenesis. This aspect raises concerns regarding the safety profile of pharmaceuticals containing diclofenac .
Physical and Chemical Properties Analysis

N-Nitrosodiclofenac exhibits specific physical and chemical properties:

  • Appearance: Typically appears as a yellowish solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively unstable under heat and light exposure, which can lead to decomposition.

These properties are critical for assessing its behavior in pharmaceutical formulations and environmental contexts .

Applications

N-Nitrosodiclofenac is primarily studied within the context of pharmaceutical safety:

  1. Monitoring Impurities: It serves as a marker for assessing nitrosamine contamination levels in diclofenac formulations, especially given regulatory scrutiny over nitrosamines in pharmaceuticals.
  2. Research Tool: Its presence in environmental studies helps understand the fate and transformation of pharmaceuticals in wastewater treatment processes.
  3. Toxicological Studies: Investigations into its mutagenic properties contribute to broader research on drug safety and environmental health impacts related to pharmaceutical contaminants .
Introduction and Regulatory Context of Nitrosamine Impurities in Pharmaceuticals

N-Nitrosodiclofenac as a Nitrosamine Drug Substance-Related Impurity (NDSRI)

N-Nitrosodiclofenac (Chemical Name: 2-(2-((2,6-Dichlorophenyl)(nitroso)amino)phenyl)acetic acid; CAS No. 66505-80-4; Molecular Formula: C₁₄H₁₀Cl₂N₂O₃; Molecular Weight: 325.15 g/mol) is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI). It is structurally derived from the secondary amine group present in the parent drug, diclofenac, through a nitrosation reaction [1] [3] [6]. Unlike many potent nitrosamines classified within the "cohort of concern" (CoC), N-Nitrosodiclofenac exhibits a unique structural characteristic: the carbon atoms adjacent (alpha) to the N-nitroso group lack hydrogen atoms. This absence of alpha-hydrogens significantly impacts its metabolic activation pathway and, consequently, its mutagenic potential [7].

Table 1: Chemical Identity of N-Nitrosodiclofenac

PropertyValue/Description
Systematic Name2-(2-((2,6-Dichlorophenyl)(nitroso)amino)phenyl)acetic acid
CAS Registry No.66505-80-4
Molecular FormulaC₁₄H₁₀Cl₂N₂O₃
Molecular Weight325.15 g/mol
SMILES NotationO=C(O)CC1=CC=CC=C1N(C2=C(Cl)C=CC=C2Cl)N=O
IUPAC Name2-[(2,6-Dichlorophenyl)nitrosoamino]benzeneacetic Acid
CategoryDiclofenac Nitrosamine Impurity (NDSRI)
Key Structural FeatureLacks alpha-hydrogens adjacent to the N-N=O group

This structural distinction places N-Nitrosodiclofenac outside the strictest "cohort of concern" classification applied to nitrosamines capable of readily forming alkylating diazonium ions upon metabolic activation. Toxicological evaluations, including computational (QSAR) analyses and mechanistic reasoning, support its categorization as a less potent mutagen compared to nitrosamines like NDMA or NDEA. Consequently, its control strategies fall under the broader ICH M7 framework for mutagenic impurities rather than the default ultra-strict limits applied to CoC nitrosamines lacking such de-risking data [7]. Its primary role within the pharmaceutical context is as an analytical reference standard essential for developing and validating sensitive detection methods, establishing specification limits, and ensuring diclofenac-based products comply with regulatory safety requirements regarding nitrosamine contamination [1] [3] [8].

Regulatory Frameworks Governing Nitrosamine Contaminants (FDA, EMA, ICH M7(R2))

The control of nitrosamine impurities, including N-Nitrosodiclofenac, is primarily governed by the ICH M7(R1) Guideline: "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk" and its subsequent Q&A documents. ICH M7 establishes a risk-based classification system (Classes 1-5) for mutagenic impurities and mandates the application of the Threshold of Toxicological Concern (TTC) concept. The TTC stipulates a lifetime exposure limit of 1.5 μg/day (1500 ng/day) for any individual mutagenic impurity, considered to represent a negligible carcinogenic risk (theoretical excess cancer risk of <1 in 100,000 over a lifetime of exposure) [2]. However, recognizing the exceptional potency of certain nitrosamines, regulatory agencies have issued specific guidance for this class.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with other global regulators like Health Canada, have developed detailed strategies and lists of Acceptable Intakes (AIs) for specific nitrosamines. These AIs supersede the general ICH M7 TTC when available and are derived using various methodologies:

  • Compound-Specific Carcinogenicity Data (Pragmatic Approach): Using the most potent known nitrosamine (usually NDMA) as a default surrogate when robust compound-specific data is lacking, leading to very low AIs (e.g., 26.5 ng/day for NDMA).
  • Carcinogenic Potency Categorization Approach (CPCA): Categorizing NDSRIs based on structural features and available mutagenicity data (in vitro Ames, in vivo mutagenicity like transgenic rodent assays) into Categories 1-5, each associated with a defined AI limit (e.g., 18 ng/day for Cat 1, 100 ng/day for Cat 2, up to 1500 ng/day for Cat 5) [4].
  • Read-Across using Surrogate Data (SAR): Utilizing carcinogenicity potency data (TD₅₀) from structurally similar nitrosamines with robust experimental data to establish compound-specific AIs [4] [5].

Table 2: Regulatory History of N-Nitrosodiclofenac Acceptable Intake (AI)

Regulatory BodyInitial AI (ng/day)Initial BasisUpdated AI (ng/day)Updated Basis (Effective 2024)Source
FDA1500Default FDA Potency Category 5 (CPCA Cat 5)78000SAR Read-Across to N-Nitrosodiphenylamine (TD₅₀ = 167 mg/kg/day) [3] [4]
EMA1500CPCA Category 578000SAR Read-Across to N-Nitrosodiphenylamine [4] [5]
Health Canada1500CPCA Category 578000SAR Read-Across to N-Nitrosodiphenylamine (Dec 2024 update) [5]

N-Nitrosodiclofenac exemplifies the dynamic nature of regulatory science. Initially (circa 2021-2023), it was assigned a default AI of 1500 ng/day by the FDA, EMA, and Health Canada, corresponding to FDA Potency Category 5 or CPCA Category 5 [3]. This conservative default reflected the absence of compound-specific carcinogenicity data and the application of the general ICH M7 TTC principle to nitrosamines. However, significant updates occurred in 2024. Based on mechanistic understanding (absence of alpha-hydrogens) and Structure-Activity Relationship (SAR) assessment using read-across to the structurally analogous but less potent carcinogen N-Nitrosodiphenylamine (NDPhA, TD₅₀ = 167 mg/kg/day), regulatory agencies substantially increased the AI limit for N-Nitrosodiclofenac to 78,000 ng/day [4] [5]. This dramatic revision (a 52-fold increase) highlights the critical role of structural justification and read-across in refining risk assessments for NDSRIs and moving beyond overly conservative default positions. The AI of 78,000 ng/day is now formally listed in the latest appendices of regulatory Q&A documents from the EMA (updated September 2024) and Health Canada (updated December 2024) [4] [5].

Historical Emergence of N-Nitrosodiclofenac in Pharmaceutical Surveillance

The detection and regulation of N-Nitrosodiclofenac emerged directly from the global nitrosamine crisis initiated by the 2018 recall of valsartan products contaminated with N-Nitrosodimethylamine (NDMA). This event triggered an unprecedented, systematic review of potential nitrosamine formation risks across thousands of marketed pharmaceutical products by regulatory agencies worldwide, including the FDA, EMA, and Health Canada. Market Authorization Holders (MAHs) were mandated to conduct comprehensive risk assessments (Step 1), confirmatory testing if risks were identified (Step 2), and implement necessary changes to marketing authorizations to mitigate risks (Step 3) [5].

Diclofenac, containing a secondary amine group susceptible to nitrosation, was identified as a potential candidate for NDSRI formation during synthesis, storage, or from specific excipients. Consequently, N-Nitrosodiclofenac entered regulatory surveillance as a potential impurity of concern. Its inclusion in regulatory appendices and the commercial availability of certified reference standards (e.g., CAS 66505-80-4) from suppliers like SynZeal, Veeprho, and Clearsynth became essential for the pharmaceutical industry to meet regulatory demands for sensitive analytical method development (AMV), method validation, and rigorous Quality Control (QC) testing during Abbreviated New Drug Application (ANDA) submissions and commercial production of diclofenac sodium or potassium products [1] [3] [6].

The evolving understanding of its toxicological profile, particularly the mechanistic argument regarding the lack of alpha-hydrogens [7], and the subsequent successful regulatory justification for a significantly higher AI via read-across to N-Nitrosodiphenylamine [4] [5], mark key milestones in the history of this specific impurity. Its journey from a default high-risk classification (1500 ng/day) to a substance with a relatively high, toxicologically justified AI (78,000 ng/day) based on SAR assessment reflects the maturation of regulatory approaches for managing the complex challenge of NDSRIs beyond initial default assumptions. This shift underscores the importance of ongoing scientific research and dialogue between industry and regulators in establishing pragmatic, risk-proportionate control strategies for nitrosamine impurities.

Properties

CAS Number

66505-80-4

Product Name

N-Nitrosodiclofenac

IUPAC Name

2-[2-(2,6-dichloro-N-nitrosoanilino)phenyl]acetic acid

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-5-3-6-11(16)14(10)18(17-21)12-7-2-1-4-9(12)8-13(19)20/h1-7H,8H2,(H,19,20)

InChI Key

MRJVSFHDJGEONX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)N(C2=C(C=CC=C2Cl)Cl)N=O

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)N(C2=C(C=CC=C2Cl)Cl)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.